
1-(Dodecylsulfanyl)-4-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylsulfanyl)-4-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dodecylsulfanyl group and a methoxy group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecylsulfanyl)-4-methoxynaphthalene typically involves the reaction of 4-methoxynaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and process control technologies ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dodecylsulfanyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dodecylsulfanyl)-4-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-(Dodecylsulfanyl)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dodecylsulfanyl)-naphthalene: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methoxynaphthalene: Lacks the dodecylsulfanyl group, which may reduce its potential biological activities.
1-(Dodecylsulfanyl)-2-methoxynaphthalene: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological properties.
Uniqueness
1-(Dodecylsulfanyl)-4-methoxynaphthalene is unique due to the presence of both the dodecylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. Its dual functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109970-75-4 |
|---|---|
Molekularformel |
C23H34OS |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1-dodecylsulfanyl-4-methoxynaphthalene |
InChI |
InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-25-23-18-17-22(24-2)20-15-12-13-16-21(20)23/h12-13,15-18H,3-11,14,19H2,1-2H3 |
InChI-Schlüssel |
MIPXUMOCGFPLCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=C(C2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)

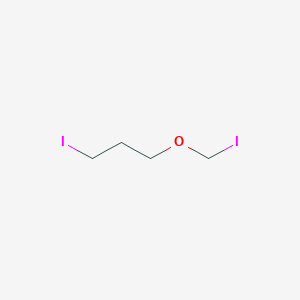
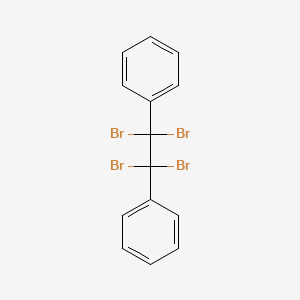
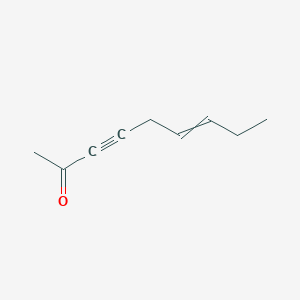
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)

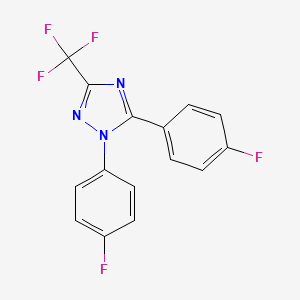
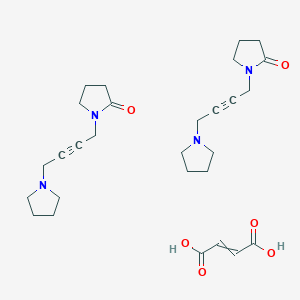

![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
